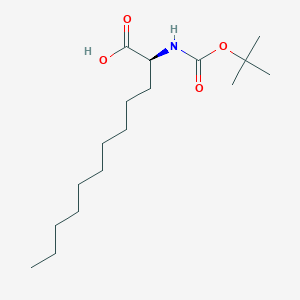
(2R)-3-(3,5-Dimethylphenyl)-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-3-(3,5-Dimethylphenyl)-2-methylpropanoic acid, also known as Dexibuprofen, is a non-steroidal anti-inflammatory drug (NSAID) that is used for the treatment of pain and inflammation. It is a chiral compound, which means that it exists in two mirror-image forms, known as enantiomers. Dexibuprofen is the R-enantiomer of ibuprofen and is known to have better pharmacological properties than its S-enantiomer.
Mécanisme D'action
(2R)-3-(3,5-Dimethylphenyl)-2-methylpropanoic acid exerts its anti-inflammatory and analgesic effects by inhibiting the activity of COX enzymes. COX-1 and COX-2 are two isoforms of the enzyme that are responsible for the production of prostaglandins. COX-1 is constitutively expressed in most tissues and is involved in the maintenance of normal physiological functions, while COX-2 is induced in response to inflammation and is responsible for the production of pro-inflammatory prostaglandins. (2R)-3-(3,5-Dimethylphenyl)-2-methylpropanoic acid selectively inhibits the activity of COX-2, resulting in a reduction in inflammation and pain.
Biochemical and Physiological Effects:
(2R)-3-(3,5-Dimethylphenyl)-2-methylpropanoic acid has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It is rapidly absorbed after oral administration and has a half-life of approximately 2-3 hours. (2R)-3-(3,5-Dimethylphenyl)-2-methylpropanoic acid is metabolized in the liver and excreted in the urine. It has been shown to be well-tolerated and has a low incidence of adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
(2R)-3-(3,5-Dimethylphenyl)-2-methylpropanoic acid has several advantages for lab experiments. It is readily available and has a well-established synthesis method. It is also relatively inexpensive and has a low incidence of adverse effects. However, (2R)-3-(3,5-Dimethylphenyl)-2-methylpropanoic acid has some limitations for lab experiments. It is a chiral compound, which means that it exists in two mirror-image forms, known as enantiomers. This can complicate experiments that require the use of a single enantiomer. Additionally, (2R)-3-(3,5-Dimethylphenyl)-2-methylpropanoic acid has a relatively short half-life, which can limit its usefulness in long-term experiments.
Orientations Futures
For the study of (2R)-3-(3,5-Dimethylphenyl)-2-methylpropanoic acid include its potential use in the treatment of neurodegenerative diseases and the development of new synthesis methods.
Méthodes De Synthèse
The synthesis of (2R)-3-(3,5-Dimethylphenyl)-2-methylpropanoic acid involves the resolution of racemic ibuprofen using chiral resolving agents. The most commonly used method is the formation of diastereomeric salts with chiral amines. The R-enantiomer is selectively crystallized from the mixture, resulting in the isolation of (2R)-3-(3,5-Dimethylphenyl)-2-methylpropanoic acid.
Applications De Recherche Scientifique
(2R)-3-(3,5-Dimethylphenyl)-2-methylpropanoic acid has been extensively studied for its anti-inflammatory and analgesic effects. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of signaling molecules that play a key role in inflammation and pain. (2R)-3-(3,5-Dimethylphenyl)-2-methylpropanoic acid is also known to have antioxidant properties and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
(2R)-3-(3,5-dimethylphenyl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-8-4-9(2)6-11(5-8)7-10(3)12(13)14/h4-6,10H,7H2,1-3H3,(H,13,14)/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKEQHPIGYPNWDM-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CC(C)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)C[C@@H](C)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-3-(3,5-Dimethylphenyl)-2-methylpropanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[4-(4-chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2466851.png)


![1-[5-[(4-chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)-1H-pyrazol-5-amine](/img/structure/B2466854.png)



